![molecular formula C6H6N4O B1417627 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 55457-17-5](/img/structure/B1417627.png)
2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Overview
Description
The compound “2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one” is a heterocyclic compound . It has a CAS Number of 54346-18-8 and a molecular weight of 182.21 . The linear formula for this compound is C6H6N4OS .
Synthesis Analysis
The synthesis of azolo[1,2,4]triazines, which includes the “2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one”, involves two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Physical And Chemical Properties Analysis
The compound “2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one” has a molecular weight of 182.21 .Scientific Research Applications
Anticancer Activity
2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one and its derivatives have shown promising results in cancer research. One study synthesized and evaluated a series of these compounds for their anticancer activity against various cancer cell lines. The results indicated that the introduction of phenyl substituents could increase their interaction with protein molecules, potentially enhancing anticancer activity (Velihina et al., 2021).
Phosphodiesterase Inhibitors
In another application, derivatives of pyrazolo[1,5-a]-1,3,5-triazines, closely related to 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one, were identified as potent inhibitors of phosphodiesterase type 4. This discovery offers a new structural class of phosphodiesterase inhibitors, which are important in various therapeutic applications (Raboisson et al., 2003).
Tubulin Polymerization Inhibition
Pyrazolo[1,5-a]-1,3,5-triazine derivatives, including those similar to 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one, were also found to inhibit tubulin polymerization and demonstrate antiproliferative activity in colorectal cancer cell lines. This suggests potential applications in the development of anticancer drugs (Popowycz et al., 2009).
Molecular Synthesis and Structure
The molecular structure and synthesis of similar pyrazolo[1,5-a][1,3,5]triazines have been extensively studied, offering insights into their chemical properties and potential applications in drug design and development (Mojzych et al., 2005).
Reactivity and Chemical Transformations
Research has also delved into the reactivity and chemical transformations of pyrazolo[1,5-a][1,3,5]triazines, enhancing understanding of their potential in various chemical and pharmaceutical applications (Mironovich & Shcherbinin, 2014).
Hydrogen Bonding and Molecular Interactions
Studies on the hydrogen bonding and molecular interactions of pyrazolo[1,5-a][1,3,5]triazines provide insights into their potential interactions in biological systems, which is crucial for drug development (Insuasty et al., 2006).
properties
IUPAC Name |
2-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-8-5-2-3-7-10(5)6(11)9-4/h2-3H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEKFHWAIWTJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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